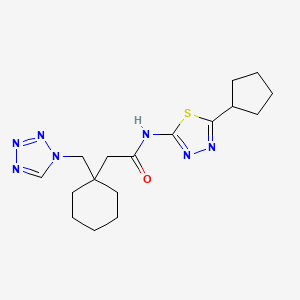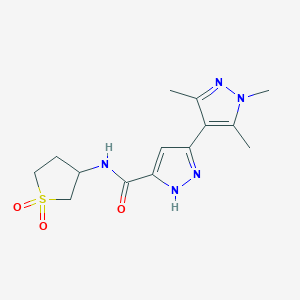![molecular formula C14H16FN3O2 B12163827 N-[2-(dimethylamino)ethyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide](/img/structure/B12163827.png)
N-[2-(dimethylamino)ethyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Dimethylamino)ethyl]-6-fluor-4-hydroxychinolin-3-carboxamid ist eine synthetische organische Verbindung, die zur Chinolin-Familie gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Chinolinkern umfasst, der mit einer Dimethylaminoethylgruppe, einem Fluoratom, einer Hydroxylgruppe und einer Carboxamidgruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[2-(Dimethylamino)ethyl]-6-fluor-4-hydroxychinolin-3-carboxamid umfasst in der Regel mehrere Schritte, beginnend mit kommerziell erhältlichen Vorläufern. Ein üblicher Syntheseweg umfasst die folgenden Schritte:
Bildung des Chinolinkerns: Der Chinolinkern kann durch eine Skraup-Reaktion synthetisiert werden, bei der Anilin mit Glycerin in Gegenwart von Schwefelsäure und einem Oxidationsmittel wie Nitrobenzol kondensiert wird.
Einführung des Fluoratoms: Das Fluoratom kann durch elektrophile Fluorierung mit Reagenzien wie Selectfluor eingeführt werden.
Hydroxylierung: Die Hydroxylgruppe kann durch eine Hydroxylierungsreaktion mit Reagenzien wie Wasserstoffperoxid oder Osmiumtetroxid eingeführt werden.
Carboxamid-Bildung: Die Carboxamidgruppe kann durch Reaktion des Chinolinderivats mit einem geeigneten Amin, wie Dimethylamin, unter geeigneten Bedingungen gebildet werden.
Industrielle Produktionsverfahren
Die industrielle Produktion von N-[2-(Dimethylamino)ethyl]-6-fluor-4-hydroxychinolin-3-carboxamid kann die Optimierung der oben genannten Synthesewege zur Steigerung der Ausbeute und Reinheit umfassen. Dies kann die Verwendung von Durchflussreaktoren, fortschrittlicher Reinigungstechniken und Prozessautomatisierung umfassen, um eine gleichbleibende Qualität und Skalierbarkeit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-[2-(Dimethylamino)ethyl]-6-fluor-4-hydroxychinolin-3-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einem Keton oxidiert werden.
Reduktion: Die Carboxamidgruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Amin reduziert werden.
Substitution: Das Fluoratom kann unter geeigneten Bedingungen durch andere Nukleophile wie Thiole oder Amine substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Chromtrioxid, Wasserstoffperoxid.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Thiole, Amine, organometallische Reagenzien.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Chinolinketonen.
Reduktion: Bildung von Chinolinaminen.
Substitution: Bildung von substituierten Chinolinderivaten.
Wissenschaftliche Forschungsanwendungen
N-[2-(Dimethylamino)ethyl]-6-fluor-4-hydroxychinolin-3-carboxamid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.
Biologie: Aufgrund seiner Fähigkeit, mit biologischen Makromolekülen zu interagieren, wird es als potenzielles antimikrobielles und antivirales Mittel untersucht.
Medizin: Es wird auf seine potenziellen therapeutischen Anwendungen, darunter Antikrebs- und entzündungshemmende Eigenschaften, untersucht.
Industrie: Aufgrund seiner einzigartigen chemischen Eigenschaften wird es bei der Entwicklung fortschrittlicher Materialien wie Polymere und Nanomaterialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-[2-(Dimethylamino)ethyl]-6-fluor-4-hydroxychinolin-3-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen:
Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen, Rezeptoren und Nukleinsäuren interagieren, was zu einer Modulation ihrer Aktivität führt.
Beteiligte Signalwege: Es kann verschiedene zelluläre Signalwege beeinflussen, darunter Signaltransduktion, Genexpression und Stoffwechselprozesse, was zu den beobachteten biologischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of N-[2-(dimethylamino)ethyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to modulation of their activity.
Pathways Involved: It can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes, resulting in its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
N-[2-(Dimethylamino)ethyl]-6-fluor-4-hydroxychinolin-3-carboxamid kann mit anderen ähnlichen Verbindungen verglichen werden, um seine Einzigartigkeit hervorzuheben:
N-[2-(Dimethylamino)ethyl]-1,8-Naphthalimid: Ähnlich in der Struktur, unterscheidet sich aber im Kernskelett, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.
Poly[2-(Dimethylamino)ethylmethacrylat]: Ein Polymer mit ähnlichen funktionellen Gruppen, das aber hauptsächlich in materialwissenschaftlichen Anwendungen eingesetzt wird.
N-[2-(Dimethylamino)ethyl]-4-(4-fluorphenyl)-1-piperazincarboxamid: Teilt die Dimethylaminoethylgruppe, hat aber aufgrund des Vorhandenseins eines Piperazinrings unterschiedliche pharmakologische Eigenschaften.
Eigenschaften
Molekularformel |
C14H16FN3O2 |
|---|---|
Molekulargewicht |
277.29 g/mol |
IUPAC-Name |
N-[2-(dimethylamino)ethyl]-6-fluoro-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C14H16FN3O2/c1-18(2)6-5-16-14(20)11-8-17-12-4-3-9(15)7-10(12)13(11)19/h3-4,7-8H,5-6H2,1-2H3,(H,16,20)(H,17,19) |
InChI-Schlüssel |
MLBMKCXOGNOROY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNC(=O)C1=CNC2=C(C1=O)C=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12163755.png)
![7-methyl-N-(4-sulfamoylbenzyl)pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B12163757.png)

![3-(4-chlorophenyl)-N-[3-(propan-2-yloxy)propyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B12163759.png)

![N-(1-isobutyl-1H-indol-5-yl)tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B12163789.png)
![2-[2-Chloro-5-(trifluoromethyl)anilino]pyridine-3-carboxylic acid](/img/structure/B12163796.png)


![3-(2-Methoxyethyl)-1-(2-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12163819.png)
![N'~1~-[(3E)-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~3~-[(3Z)-1-(2-methylpropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide](/img/structure/B12163826.png)
![(4E)-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-[(phenylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12163832.png)
methanolate](/img/structure/B12163835.png)
